Syk-IN-11 vs. Lead Reference Compound 1: Biochemical Potency and Cellular Activity Comparison
In a direct head-to-head comparison, Syk-IN-11 (compound 11) demonstrated an enzymatic Syk IC50 of 35 ± 4 nM, which is 2.7-fold less potent than reference compound 1 (13 ± 4 nM). However, Syk-IN-11 exhibited superior cellular activity, with an IC50 of 99 ± 7 nM versus 178 ± 8 nM for compound 1, representing a 1.8-fold improvement in cell-based potency [1]. This discrepancy highlights the enhanced cell permeability and target engagement of Syk-IN-11.
| Evidence Dimension | Syk Enzymatic Potency (IC50, nM) |
|---|---|
| Target Compound Data | 35 ± 4 |
| Comparator Or Baseline | Reference Compound 1: 13 ± 4 |
| Quantified Difference | 2.7-fold less potent biochemically; 1.8-fold more potent in cells |
| Conditions | Caliper mobility shift assay; cellular assay measuring anti-IgM-induced BLNK phosphorylation |
Why This Matters
For cell-based screening campaigns, Syk-IN-11 offers superior target engagement at lower concentrations compared to a structurally related analog.
- [1] Thoma G, Smith AB, van Eis MJ, Vangrevelinghe E, Blanz J, Berghausen J, Lee CC, Zerwes HG. Discovery and Profiling of a Selective and Efficacious Syk Inhibitor. J Med Chem. 2015;58(4):1950-1963. View Source
